Product packaging for Dicyclopenta[cd,mn]pyrene(Cat. No.:CAS No. 96915-04-7)

Dicyclopenta[cd,mn]pyrene

Cat. No.: B14347219
CAS No.: 96915-04-7
M. Wt: 250.3 g/mol
InChI Key: GIUTTXOFOWHPLW-UHFFFAOYSA-N
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Description

Dicyclopenta[cd,mn]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H10 and a molecular weight of 250.29 g/mol . This compound is of significant interest in toxicological and environmental research due to its high mutagenic potency. Studies indicate that its mutagenic activity is primarily mediated through its di-epoxide metabolites, which are formed in the presence of a metabolic activation system . Specifically, this compound-1,2,4,5-di-epoxide has been identified as the ultimate mutagenic agent, exhibiting direct-acting mutagenic and strong cytotoxic effects in bacterial assays such as the Ames test (Salmonella typhimurium strain TA98) . This mechanism, which involves di-epoxides acting on bacterial DNA, makes the compound a valuable tool for investigating the mutagenic pathways of cyclopenta-fused polycyclic aromatic hydrocarbons. As such, this compound serves as a critical reference standard in studies aimed at understanding the carcinogenic potential of combustion-derived PAHs. It is primarily used in controlled laboratory settings for scientific research. This product is labeled "For Research Use Only (RUO)" and is strictly intended for industrial applications or scientific research. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H10 B14347219 Dicyclopenta[cd,mn]pyrene CAS No. 96915-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96915-04-7

Molecular Formula

C20H10

Molecular Weight

250.3 g/mol

IUPAC Name

hexacyclo[9.7.1.13,17.02,6.08,19.013,18]icosa-1(18),2(6),3(20),4,7,9,11(19),12,14,16-decaene

InChI

InChI=1S/C20H10/c1-2-11-8-13-4-6-15-10-16-7-5-14-9-12(3-1)17(11)20(18(13)15)19(14)16/h1-10H

InChI Key

GIUTTXOFOWHPLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C(=CC5=C6C4=C2C(=C1)C=C6C=C5)C=C3

Origin of Product

United States

Theoretical and Computational Investigations of Dicyclopenta Cd,mn Pyrene

Aromaticity Assessments

The aromaticity of dicyclopenta[cd,mn]pyrene, a cyclopenta-fused derivative of pyrene (B120774), has been a subject of considerable interest in theoretical chemistry. Computational studies have employed various methods to quantify its aromatic character, comparing it with its isomers and the parent pyrene molecule. These investigations reveal a nuanced interplay between π-electron delocalization and σ-framework strain.

This finding suggests that, from a resonance energy perspective, the aromatic character is largely conserved upon cyclopentafusion. researchgate.net The primary contributions to the resonance energy in these systems arise from interactions between Kekulé resonance structures that form benzene-like six-π-electron conjugated circuits, a result that supports Clar's aromatic sextet theory. researchgate.net Despite the structural modifications, the fundamental π-system stabilization of the core pyrene unit remains dominant and is not significantly diminished.

Magnetic criteria provide some of the most sensitive probes for aromaticity, reflecting the extent of diatropic ring currents in a conjugated system. For this compound and its congeners, magnetic properties have been extensively characterized computationally. nih.govuu.nl

Magnetic Susceptibility Anisotropy (Δχ_anis_): This property quantifies the bulk magnetic aromaticity of a molecule. Semi-empirical calculations have determined the magnetic susceptibility anisotropy for this compound to be 3.5 (in units of benzene (B151609) anisotropy). uu.nl This value is higher than those calculated for its isomers, dicyclopenta[cd,jk]pyrene (B15184370) (2.9) and dicyclopenta[cd,fg]pyrene (B62263) (2.7), indicating that this compound is the most diamagnetic and, by this criterion, the most aromatic of the three isomers. uu.nl

Based on this comprehensive set of magnetic criteria, the aromaticity order for the dicyclopentapyrene isomers is established as: this compound > dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene. nih.govuu.nl

Table 1: Calculated Magnetic Properties of Dicyclopentapyrene Isomers
CompoundMagnetic Susceptibility Anisotropy (Δχ_anis_) uu.nl
This compound3.5
Dicyclopenta[cd,fg]pyrene2.7
Dicyclopenta[cd,jk]pyrene2.9

A notable finding from computational studies is the discrepancy between the order of thermodynamic stability and the order of aromaticity determined by magnetic criteria for dicyclopentapyrene isomers. nih.govuu.nl While magnetic properties suggest this compound is the most aromatic, it is not the most thermodynamically stable isomer. nih.govuu.nl

The calculated total energy (E_tot_) order for the isomers is: dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene > this compound, with the differences in stability being relatively small (<5 kcal/mol). nih.govuu.nl This reversal is attributed to the σ-strain imposed on the pyrene skeleton by the fused five-membered rings. nih.govuu.nl The geometric constraints of the cyclopenta-fusion introduce strain into the σ-framework, which destabilizes the molecule. This σ-strain effect is significant enough to dominate the relative thermodynamic stabilities, overriding the stabilizing effects of π-electron delocalization (aromaticity). nih.govuu.nl

To further parse the energetic contributions, Aromatic Stabilization Energy (ASE_isom_) was calculated using isodesmic aromatic-nonaromatic isomerization reactions. nih.govuu.nl This method is designed to cancel out non-aromatic contributions, providing a clearer measure of the stabilization derived purely from cyclic π-delocalization.

Electronic Structure and Molecular Orbital Theory

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications in materials science.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in quantum chemistry, with their energy difference (the HOMO-LUMO gap) relating to the kinetic stability and electronic excitability of a molecule. mdpi.com

Density Functional Theory (DFT) calculations have been employed to determine the frontier orbital energies for this compound. researchgate.net One study, utilizing various functionals, provides insight into these electronic properties. For comparison, the parent compound pyrene has a calculated electronic band gap of 3.83 eV. nih.gov The fusion of the cyclopenta rings modifies these energy levels.

Table 2: Calculated Electronic Properties of this compound
PropertyValue (eV)Computational Method
HOMO-5.65B3LYP/6-311G(d,p) researchgate.net
LUMO-3.11B3LYP/6-311G(d,p) researchgate.net
HOMO-LUMO Gap (ΔE_gap_)2.54B3LYP/6-311G(d,p) researchgate.net

The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com The calculated gap of 2.54 eV for this compound indicates its potential for electronic transitions and participation in chemical reactions. researchgate.net

Electron Affinity Studies in Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons

Theoretical studies on cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) reveal that the addition of five-membered rings significantly influences their electronic properties, particularly their electron affinity (EA). Computational analyses using density functional theory (DFT) and Hartree-Fock theory have shown that, like larger polycyclic aromatic hydrocarbons (PAHs), the electron affinities of CP-PAHs generally increase with the number of fused rings. nih.gov The fusion of cyclopentadienyl (B1206354) rings onto a PAH core enhances its ability to accept an electron. nih.govchemrxiv.org

For a cyclopentadiene (B3395910) system to bind an electron unequivocally, it typically requires the fusion of at least two benzene rings. nih.gov For instance, 1H-Benz[f]indene, which features a naphthalene (B1677914) unit fused to a cyclopentadiene ring, has a predicted adiabatic electron affinity of 0.13 eV. nih.gov This is a notable increase compared to naphthalene's negative experimental EA (-0.19 eV), indicating that the five-membered ring appendage substantially stabilizes the resulting radical anion. nih.gov Each subsequent benzene ring fused to the structure further increases the electron affinity by a range of 0.15 to 0.65 eV. nih.gov This trend highlights the role of an extended contiguous π-system in stabilizing an additional electron. While specific experimental EA values for this compound are not detailed in these comparative studies, the established trend for CP-PAHs indicates that the fusion of two cyclopenta-rings to the pyrene core results in a molecule with a markedly enhanced electron affinity compared to the parent pyrene.

CompoundPredicted Adiabatic Electron Affinity (eV)Cyclopentadiene-0.63Indene-0.49Fluorene-0.071H-Benz[f]indene0.131,2-Benzofluorene0.252,3-Benzofluorene0.2612H-Dibenzo[b,h]fluorene0.6513H-Indeno[1,2-b]anthracene0.821H-Cyclopenta[b]naphthacene1.10nih.gov

Electron Delocalization and Aromaticity Indices (e.g., Para-Delocalization Index)

The aromaticity of this compound and its isomers has been assessed through computational methods that evaluate magnetic properties, which are sensitive indicators of electron delocalization. nih.gov Key indices used in these studies include magnetic susceptibility anisotropies (Δχanis) and Nucleus-Independent Chemical Shifts (NICS). nih.govhan-sur-lesse-winterschool.nl

Based on these magnetic criteria, this compound is calculated to be the most aromatic among the three dicyclopentapyrene isomers. nih.gov The computed magnetic susceptibility anisotropy, a measure of the induced ring currents characteristic of aromatic systems, is highest for this compound. uu.nl This suggests a greater degree of π-electron delocalization compared to its isomers.

The established aromaticity order based on these computational studies is: this compound > dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene. nih.gov This ordering, however, is notably different from their calculated thermodynamic stability, a phenomenon attributed to the influence of molecular strain. nih.govuu.nl

CompoundMagnetic Susceptibility Anisotropy (Δχanis)aAromaticity RankingDicyclopenta[cd,mn]pyrene3.51Dicyclopenta[cd,fg]pyrene2.72Dicyclopenta[cd,jk]pyrene2.93auu.nl

Influence of Dicyclopenta Topology on Electric Structure

The topology, or the specific connectivity and arrangement of the fused rings, plays a crucial role in the electronic structure of pyrene-based compounds. nih.govchemrxiv.org In the case of the isomeric dicyclopentapyrenes, the different fusion patterns of the two five-membered rings onto the pyrene core lead to significant variations in their properties. nih.gov

For this compound, its specific topology results in the highest degree of aromaticity (as measured by magnetic criteria) but the lowest thermodynamic stability among the three isomers. nih.gov This indicates that while its electronic structure favors π-delocalization, the accompanying molecular strain destabilizes the molecule as a whole. This interplay between aromatic stabilization and strain energy, dictated by the fusion topology, is a key characteristic of the electronic structure of cyclopenta-fused pyrenes.

Structural Energetics and Stability Analyses

Thermodynamic Stability Comparisons Among Isomeric Dicyclopentapyrenes

Computational studies have been employed to determine the relative thermodynamic stabilities of the three dicyclopentapyrene isomers: this compound, dicyclopenta[cd,jk]pyrene, and dicyclopenta[cd,fg]pyrene. These analyses, based on total energy calculations (Etot), reveal that this compound is the least thermodynamically stable of the three. nih.gov

The calculated order of stability is as follows: dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene > this compound. nih.govuu.nl Despite this clear ordering, the energy differences between the isomers are relatively small, calculated to be less than 5 kcal/mol. nih.gov This near-degeneracy in energy is attributed to the dominating effect of σ-strain imposed on the pyrene framework by the fused five-membered rings, which overrides the electronic effects of aromaticity. nih.govuu.nl The findings are further supported by computed homodesmotic reaction energies and aromatic stabilization energies derived from isodesmic isomerization calculations. nih.gov

IsomerRelative Energy (kcal/mol)bThermodynamic Stability RankingDicyclopenta[cd,fg]pyrene0.001 (Most Stable)Dicyclopenta[cd,jk]pyrene+1.132this compound+2.873 (Least Stable)buu.nl

Computational Modeling of Planarity and Non-Planarity

Computational modeling provides critical insights into the three-dimensional structure of cyclopenta-fused pyrenes. Theoretical calculations at various levels of theory have determined that this compound, along with its isomers dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,fg]pyrene, possesses a planar geometry. uu.nlscispace.com The optimized structures show that the pyrene-like core remains largely flat, with the externally fused five-membered rings also lying in the same plane. scispace.com

Reactivity Studies and Reaction Mechanisms of Dicyclopenta Cd,mn Pyrene

Fundamental Chemical Transformations

The inherent chemical properties of Dicyclopenta[cd,mn]pyrene allow it to undergo several fundamental reactions, including oxidation, reduction, and substitution, leading to a range of derivatives.

The oxidation of polycyclic aromatic hydrocarbons can lead to the formation of various oxygenated derivatives, such as quinones. For the parent compound, pyrene (B120774), chemical oxidation is known to yield products like pyrene-4,5-dione (B1221838) and pyrene-4,5,9,10-tetraone. rsc.org While specific studies detailing the direct chemical oxidation of this compound to corresponding diones or tetraones are not extensively documented in the provided research, the reactivity of the pyrene core suggests that similar transformations are plausible. These reactions typically involve oxidizing agents that can attack the electron-rich regions of the aromatic system. The formation of such oxygenated PAHs is a recognized transformation pathway for this class of compounds. researchgate.net

This compound can be converted to its partially hydrogenated derivative through reduction reactions. Specifically, the olefinic double bonds within the two five-membered rings are susceptible to hydrogenation. This transformation is typically achieved through catalytic hydrogenation.

Research has shown that the reaction of this compound with hydrogen gas (H₂) at 1 atmosphere of pressure in the presence of a Palladium-on-carbon (Pd/C) catalyst in a solvent such as dry tetrahydrofuran (B95107) (THF) yields the corresponding saturated derivative. researchgate.netresearchgate.net This product is identified as 1,2,4,5-tetrahydrothis compound. researchgate.netuu.nlnih.gov Unlike the parent compound, this hydrogenated derivative does not exhibit mutagenic activity in bacterial assays, either with or without metabolic activation. researchgate.netnih.gov

Table 1: Catalytic Hydrogenation of this compound

ReactantReaction ConditionsProductReference
This compoundH₂, Pd/C, THF1,2,4,5-tetrahydrothis compound researchgate.net, researchgate.net

Electrophilic aromatic substitution is a characteristic class of reactions for aromatic compounds, enabling the introduction of various functional groups onto the aromatic core. unacademy.commsu.edu Common examples of such reactions include nitration (introduction of a -NO₂ group), halogenation (introduction of -Cl, -Br), sulfonation (introduction of a -SO₃H group), and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comsavemyexams.com These reactions proceed via a two-step mechanism involving the initial attack of a strong electrophile on the electron-rich benzene (B151609) ring to form a positively charged intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. msu.edu

While these are fundamental reactions for PAHs, specific studies documenting electrophilic substitution reactions, such as nitration or halogenation, on the aromatic core of this compound are not detailed in the available literature. The reactivity and regioselectivity of such substitutions would be influenced by the electronic effects of the fused cyclopenta rings on the pyrene system.

Bioactivation Pathways and Metabolite Formation

The biological activity of this compound is intrinsically linked to its metabolic activation into reactive intermediates. These processes are enzyme-mediated and are crucial for its mutagenic properties.

A primary and critical pathway for the bioactivation of this compound is the epoxidation of the olefinic bonds located in its externally fused five-membered rings. nih.gov This metabolic process is considered a one-step activation pathway that converts the parent compound into a highly reactive ultimate mutagen. nih.gov

Research has identified the key metabolite as this compound-1,2,4,5-di-epoxide. nih.govuu.nl This di-epoxide has been synthesized chemically for study and is formed as a mixture of cis and trans stereoisomers. nih.govuu.nl Studies using the Ames assay with Salmonella typhimurium strain TA98 have demonstrated that this di-epoxide is a potent, direct-acting mutagen. uu.nl Its significant mutagenic activity, observed even in the absence of an external metabolic activation system (S9-mix), provides strong evidence that it is the ultimate mutagenic form of the parent compound. nih.govuu.nl

Table 2: Bioactivation of this compound via Epoxidation

Parent CompoundMetabolic PathwayActive MetaboliteBiological ActivityReference
This compoundEpoxidation of five-membered ringsThis compound-1,2,4,5-di-epoxideUltimate mutagen nih.gov, uu.nl, nih.gov

In addition to epoxidation, one-electron transfer processes are believed to play a role in the bioactivation of this compound. nih.gov This pathway is particularly relevant for explaining the compound's direct-acting mutagenicity, which is observed in the absence of the S9 metabolic activation mixture. nih.gov

Advanced Spectroscopic Characterization and Elucidation of Dicyclopenta Cd,mn Pyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the precise determination of the molecular structure of dicyclopenta[cd,mn]pyrene in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the chemical environment of each atom can be constructed.

¹H and ¹³C NMR Chemical Shift Assignments

The complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through two-dimensional (2D) NMR spectroscopy. uu.nl These assignments provide unambiguous evidence for the connectivity of atoms within the molecule.

The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. Similarly, the carbon-13 NMR spectrum reveals the chemical environments of the various carbon atoms. A generalized carbon atom numbering scheme is often used to facilitate the comparison of related positions in different pyrene (B120774) congeners. uu.nl

Below are the experimentally determined ¹H and ¹³C NMR chemical shifts for this compound.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1/H67.47 (d)C1/C6
H2/H56.71 (d)C2/C5
H3/H4-C3/C4
H7/H127.72 (d)C7/C12
H8/H116.49 (d)C8/C11
H9/H10-C9/C10
--C13
--C14
--C15
--C16
--C17
--C18

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound. Data sourced from Jenneskens, L. W., et al. (2006). uu.nl

GIAO (Gauge-Independent Atomic Orbital) and IGLO (Individual Gauge for Localized Orbitals) Methods in NMR Prediction

Computational methods play a crucial role in complementing experimental NMR data. The Gauge-Independent Atomic Orbital (GIAO) and Individual Gauge for Localized Orbitals (IGLO) methods are two prominent quantum chemical approaches used for the prediction of NMR chemical shifts. These methods allow for the theoretical calculation of magnetic shielding tensors, from which chemical shifts can be derived.

For dicyclopenta-fused pyrene congeners, ab initio calculations have been employed to compute ¹³C chemical shifts, showing a satisfactory agreement with experimental values. uu.nl The GIAO-NMR method, often used in conjunction with Density Functional Theory (DFT), has been successfully applied to compute the NMR chemical shifts for protonated and oxidized forms of pyrene and its nonalternant isomers. nih.gov These theoretical calculations help in the assignment of complex spectra and provide insights into the electronic structure and charge delocalization within the molecule.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions, offering a static picture of the molecule's conformation.

While the crystal structures of the parent compound, pyrene, and several of its derivatives have been extensively studied, specific crystallographic data for this compound is not as readily available in the surveyed literature. researchgate.net However, the structural information obtained from related pyrene-based compounds provides valuable insights into the expected planarity and bond distortions in the this compound framework. The fusion of the five-membered rings onto the pyrene core is expected to induce some degree of strain, which can be precisely quantified by X-ray diffraction analysis.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical information about the electronic transitions and energy levels within a molecule. These properties are intrinsically linked to the molecule's structure and its classification as an alternant or nonalternant hydrocarbon.

UV-Vis Absorption Analysis and Optical Energy Gap Determination

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy orbitals. For polycyclic aromatic hydrocarbons, extending the π-framework generally leads to a red-shift in the absorption and emission bands, indicative of a narrower band gap. researchgate.net

The optical energy gap (Eg), a key parameter for organic electronic materials, can be determined from the onset of the absorption in the UV-Vis spectrum. This value corresponds to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The optical band gap of pyrene is approximately 3.63 eV, while its nonalternant isomer, azupyrene, exhibits a significantly smaller gap of 2.54 eV. nih.gov This highlights the profound effect of the π-electron system's topology on the electronic properties. The optical band gap can be calculated from the absorption coefficient using Tauc or Cody plots. mdpi.com

Fluorescence Quenching Behavior for Alternant/Nonalternant Classification

Fluorescence quenching, the process where the fluorescence intensity of a substance is decreased by the presence of another substance (a quencher), can be a powerful tool for distinguishing between alternant and nonalternant PAHs. optica.org The efficiency of quenching often differs significantly for these two classes of hydrocarbons.

Studies have shown that certain quenchers exhibit selectivity towards nonalternant PAHs. acs.org This differential quenching behavior arises from the differences in the electronic properties and excited-state reactivities between alternant and nonalternant systems. By analyzing the quenching kinetics, valuable information about the nature of the π-electron system in this compound can be obtained, further solidifying its classification as a nonalternant hydrocarbon. The correlations between the quenching constant and the topological and geometrical descriptors of PAHs demonstrate the distinct behavior of alternant and nonalternant hydrocarbons. optica.org

Cyclic Voltammetry for Electrochemical Characterization

The electrochemical properties of this compound, a non-alternant polycyclic aromatic hydrocarbon (PAH), are of significant interest in understanding its electron-accepting capabilities, which are relevant to its potential applications in materials science and its environmental fate. While detailed cyclic voltammetry data specifically for this compound is not extensively documented in publicly available literature, its electrochemical behavior can be inferred from computational studies and experimental data on closely related isomers and derivatives.

Theoretical calculations, specifically using the B3LYP/6-31+G* method, have been employed to determine the electron affinities of various PAHs. researchgate.net Such studies are valuable as a strong linear correlation has been established between calculated adiabatic electron affinities and experimentally measured reduction potentials in solution for this class of compounds. researchgate.netnih.gov This correlation allows for the prediction of electrochemical properties even when experimental data is scarce.

For instance, the calculated electron affinity of cyclopenta[cd]pyrene is notably high, suggesting enhanced electron-acceptor properties due to the fusion of a five-membered ring. researchgate.netnih.gov This trend is expected to be pronounced in dicyclopenta-fused pyrenes like this compound.

Experimental electrochemical data for isomers and derivatives of this compound provide further insight into its likely redox behavior. Square-wave voltammetry (SWV), a technique closely related to cyclic voltammetry, has been used to probe the reduction potentials of Dicyclopenta[cd,jk]pyrene (B15184370), an isomer of this compound. researchgate.net These studies revealed two distinct reduction events, indicating the molecule can accept two electrons in succession. researchgate.net

Similarly, a derivative of this compound has been shown to undergo two reduction processes at potentials very close to those of its [cd,jk] isomer. researchgate.net This suggests that the core aromatic system of this compound is readily reduced. The oxidation of a derivative of this compound has also been observed, which was attributed to the presence of an electron-rich substituent. researchgate.net

The table below summarizes the experimental reduction potentials for compounds closely related to this compound, providing an estimate of its electrochemical characteristics.

CompoundFirst Reduction Potential (V vs. Fc+/Fc)Second Reduction Potential (V vs. Fc+/Fc)Technique
Dicyclopenta[cd,jk]pyrene-1.19-1.59Square-Wave Voltammetry
This compound derivative-1.18-1.63Square-Wave Voltammetry

The data indicates that this compound is expected to exhibit two reversible or quasi-reversible reduction waves in its cyclic voltammogram, at potentials in the range of -1.18 to -1.19 V and -1.59 to -1.63 V versus the Ferrocene/Ferrocenium (Fc+/Fc) redox couple. The ability to accept two electrons is a characteristic feature of electron-deficient aromatic systems. The precise potentials and the reversibility of these processes in a cyclic voltammetry experiment would depend on factors such as the solvent, electrolyte, and scan rate used.

The study of the electrochemical properties of this compound and its congeners is crucial for the design of new organic electronic materials, as the reduction potential is directly related to the Lowest Unoccupied Molecular Orbital (LUMO) energy level, a key parameter in determining electron transport characteristics.

Environmental Formation Pathways and Isomerization in Pyrogenic Systems

Occurrence in Combustion and Pyrolysis Effluents

Dicyclopenta[cd,mn]pyrene has been identified as a component of emissions from various combustion sources. It is formed during the incomplete combustion of organic matter and is found in the exhausts of gasoline and diesel engines. who.intnih.govca.gov These cyclopenta-fused PAHs are recognized as important contributors to the mutagenicity and tumorigenicity associated with combustion exhausts, posing a potential health hazard to humans.

The presence of this compound and its isomers in particulate matter is a key area of atmospheric research. Diesel particulate matter (DPM) is composed of a carbon core with adsorbed organic compounds, including PAHs like this compound. nih.gov These fine and ultrafine particles are highly respirable, allowing the adsorbed compounds to be carried deep into the lungs. nih.gov Studies have identified this compound in the soluble organic fraction of diesel particulate emissions.

While qualitative identification is common, quantitative data on the emission of this compound from various sources is less abundant and can vary significantly depending on the fuel, combustion conditions, and engine type. The following table provides an overview of the types of combustion sources where this compound has been detected.

Combustion SourceFuel TypeEmission PhaseReference
Gasoline EnginesGasolineExhaust Particulate Matter who.intca.gov
Diesel EnginesDieselExhaust Particulate Matter nih.govconcawe.eu
General CombustionOrganic MatterExhausts

Formation Mechanisms in High-Temperature Processes

The formation of this compound in high-temperature systems is not fully elucidated but is understood to occur through a series of complex gas-phase reactions. These mechanisms involve the growth of smaller aromatic precursors and subsequent cyclization reactions.

Secondary Pyrolytic Reactions in the Gas Phase

During pyrolysis and combustion, primary products can undergo further reactions in the gas phase at high temperatures. These secondary reactions are crucial for the formation of larger, more complex PAHs, including those with five-membered rings. The formation of five-membered rings can be initiated at different types of reactive sites on a growing PAH framework. For instance, the reaction of a "zig-zag" site with a C2 species or an "armchair" site with a C1 species can lead to the formation of a five-membered ring.

The hydrogen-abstraction/acetylene-addition (HACA) mechanism is a well-established pathway for the growth of benzenoid PAHs. However, the formation of cyclopenta-fused rings often involves alternative or modified pathways. Recent research highlights the importance of methyl-substituted aromatic reactants which, upon reaction with acetylene, can be converted to cyclopentadiene-annulated aromatics. rsc.org These reactions provide a versatile pathway to five-membered ring aromatics at elevated temperatures. rsc.org

Methyl Addition/Cyclization (MAC) Mechanisms

The Methyl Addition/Cyclization (MAC) mechanism has been proposed as a significant pathway for the growth of PAHs, including those containing five-membered rings (CP-PAHs). acs.orgnih.govbohrium.com This mechanism involves the addition of methyl radicals to a PAH molecule, followed by cyclization to form a new ring.

The key steps in the MAC mechanism are:

Hydrogen Abstraction: A hydrogen atom is abstracted from the PAH molecule, creating a radical site. mdpi.com

Methyl Addition: A methyl radical adds to the radical site on the PAH. mdpi.com

Cyclization and Dehydrogenation: The newly added methyl group can then lead to the formation of a new ring through a series of cyclization and dehydrogenation (hydrogen loss) steps. acs.orgnih.gov

Studies on the pyrolysis of toluene (B28343) have shown that the addition of acetone (B3395972) (a source of methyl radicals) enhances the formation of methyl-substituted products and their derivatives, including CP-PAHs. acs.orgnih.govbohrium.com The MAC mechanism is considered capable of promoting the growth of the sp2 carbon network from any fusing site of a PAH and is particularly relevant for the expansion of cyclopenta-fused rings into larger hexagonal networks. acs.orgnih.govbohrium.com A computational study on the formation of benzo[a]pyrene (B130552) demonstrated the feasibility of a MAC-type mechanism involving the addition of two methyl radicals and subsequent ring closure. mdpi.com

Isomerization Dynamics and Equilibrium Distributions

At the high temperatures characteristic of combustion and pyrolysis (1140–1320 K), isomerization reactions can occur, leading to a distribution of different structural isomers of a given PAH. acs.orgnih.gov For dicyclopenta-fused pyrenes, several isomers exist, including this compound. The relative stability of these isomers and the dynamics of their interconversion are governed by thermodynamics and kinetics.

Computational studies can predict the relative thermodynamic stabilities of isomers. For dicyclopentapyrenes, the thermodynamic stability is influenced by factors such as strain energy and electronic structure. While specific experimental data on the high-temperature equilibrium distribution of dicyclopentapyrene isomers is scarce, theoretical calculations provide valuable insights.

The feasibility of an isomerization process depends on the energy barriers of the transition states involved. researchgate.net Pathways with lower energy barriers will be more favorable. In high-temperature environments, even reactions with relatively high activation energies can become significant, leading to a complex mixture of isomers.

Postulated Role in Soot Formation Processes

Soot formation is a critical issue in combustion, impacting engine efficiency and having significant environmental and health consequences. Polycyclic aromatic hydrocarbons are well-established precursors to soot particles. The inclusion of five-membered rings in the PAH structure is thought to play a crucial role in the transition from gas-phase molecules to solid soot particles, a process known as soot inception.

The presence of five-membered rings introduces curvature into the otherwise planar PAH structure. This curvature is believed to be a key factor in the formation of fullerene-like structures and, ultimately, soot nanoparticles. The formation of radicals on the saturated CH2 group in PAHs containing five-membered rings can lead to very stable radical structures. nih.govacs.org These persistent radicals are thought to be important intermediates in the chemical growth pathways leading to soot.

Recent studies suggest that the growth of PAHs with five-membered rings, such as acenaphthylene (B141429), can proceed via the HACA mechanism, leading to the formation of larger aromatic systems. While the dimerization of mid-sized PAHs like pyrene (B120774) is considered unlikely under typical flame conditions, the chemical reactivity of PAHs, particularly those with five-membered rings, may provide alternative pathways for molecular growth and soot inception. nih.gov The investigation of these pathways is an active area of research aimed at better understanding and controlling soot emissions.

Research on Dicyclopenta Cd,mn Pyrene Derivatives and Analogs

Isomeric Dicyclopentapyrenes (dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,fg]pyrene)

The isomers of dicyclopentapyrene, including dicyclopenta[cd,mn]pyrene, dicyclopenta[cd,jk]pyrene (B15184370), and dicyclopenta[cd,fg]pyrene (B62263), have been synthesized and studied to understand the influence of the fusion position on their properties. scispace.com These compounds were identified as constituents of combustion exhausts. nih.gov

Synthesis and Stability: The synthesis of these isomers has been achieved through methods like flash vacuum pyrolysis (FVP) of the corresponding bis(1-chloroethenyl)pyrenes at high temperatures (around 1000 °C). scispace.comdatapdf.com More recent methods involve palladium-catalyzed carbannulation of brominated pyrene (B120774) with arylacetylenes, offering synthesis in good yields under milder conditions. beilstein-journals.org

Theoretical studies have investigated the thermodynamic stability and aromaticity of these isomers. nih.gov The stability is influenced by the σ-strain imposed on the pyrene skeleton by the fused five-membered rings. scispace.comnih.gov While there are small differences in their total energies (<5 kcal/mol), the thermodynamic stability follows the order: dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene > this compound. scispace.comnih.gov However, based on magnetic criteria for aromaticity, the order is different: this compound > dicyclopenta[cd,fg]pyrene > dicyclopenta[cd,jk]pyrene. scispace.comnih.gov

Spectroscopic and Electronic Properties: The fluorescence behavior of these three isomers has been studied, and it was found that their emission can be effectively quenched by nitromethane (B149229) and cetylpyridinium (B1207926) cation, which suggests that the double bonds in the cyclopenta-rings are more alkenic than aromatic in nature. tandfonline.com The 1H NMR properties of this compound differ significantly from its other two isomers. datapdf.com

A series of donor-acceptor copolymers using dicyclopenta[cd,jk]pyrene as the acceptor unit have been synthesized. rsc.orgrsc.org These polymers exhibit reduced band gaps, making them of interest for organic electronic applications. rsc.orgwiley.com

CompoundSynthesis MethodKey Findings
Dicyclopenta[cd,jk]pyreneFlash Vacuum Pyrolysis datapdf.com, Palladium-catalyzed cyclopentannulation wiley.comUsed as an acceptor in donor-acceptor copolymers, resulting in materials with band gaps between 1.69–1.74 eV. rsc.orgrsc.org
Dicyclopenta[cd,fg]pyreneFlash Vacuum Pyrolysis datapdf.comHighest thermodynamic stability among the three isomers. scispace.comnih.gov

Pyrene-Based Congeners with Varying Cyclopenta-Fusion Patterns

The fusion of one to four five-membered rings onto the pyrene core leads to a fascinating class of nonalternant polycyclic aromatic hydrocarbons (PAHs) with unique properties.

Cyclopenta[cd]pyrene (also known as acepyrene) is a significant environmental pollutant found in combustion products like gasoline engine exhaust. researchgate.netwikipedia.org It is a polycyclic aromatic hydrocarbon with the formula C18H10, consisting of five fused rings. wikipedia.org

Triscyclopenta[cd,fg,jk]pyrene is a thermally labile congener in the cyclopenta-fused pyrene series. rsc.orgrsc.org

Synthesis and Characterization: Its synthesis was achieved through flash vacuum thermolysis of 1,3,6-tris(1-chloroethenyl)pyrene at temperatures between 900–950 °C. rsc.orgrsc.org A notable characteristic is the significant shielding of its hydrogen atoms in 1H NMR spectroscopy (by 0.4–0.9 ppm), a finding supported by theoretical calculations. rsc.orgrsc.org The 1H NMR chemical shifts of this tris-fused pyrene are more similar to those of dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,fg]pyrene than to this compound. scispace.com

Tetracyclopenta[cd,fg,jk,mn]pyrene (TPP) is a buckybowl-type molecule that has garnered significant interest for its unique structure and properties. rsc.orgacs.org

Synthesis and Structure: The synthesis of a TPP derivative was achieved via a palladium-catalyzed cyclopentannulation of 1,3,6,8-tetrabromopyrene (B107014) with diphenylacetylenes. rsc.orgrsc.org Theoretical calculations predict this molecule to have a bowl-shaped geometry, with the planar form being a transition state for bowl-to-bowl inversion. scispace.comnih.gov However, in the crystalline state, the TPP core can adopt a nearly planar conformation due to packing forces. rsc.org Despite having four "formal azulene" units, the TPP core exhibits antiaromatic properties. beilstein-journals.orgbeilstein-journals.org

CompoundNumber of Fused RingsSynthesis MethodKey Structural/Electronic Feature
Cyclopenta[cd]pyrene1Pyrene dianion chemistry researchgate.net, FVT iupac.orgHigh electron affinity, anomalous fluorescence. scispace.comresearchgate.net
Triscyclopenta[cd,fg,jk]pyrene3Flash Vacuum Thermolysis rsc.orgrsc.orgThermally labile; significant shielding in 1H NMR. rsc.orgrsc.org
Tetracyclopenta[cd,fg,jk,mn]pyrene4Palladium-catalyzed cyclopentannulation rsc.orgBowl-shaped geometry with antiaromatic properties. nih.govbeilstein-journals.org

Extended Polycyclic Systems with Dicyclopenta-Fusion

The fusion of cyclopenta-rings is not limited to the pyrene core but can be extended to larger polycyclic aromatic systems, creating novel materials with tailored properties.

Peropyrene, a higher homolog of pyrene, has been used as a scaffold for creating extended cyclopenta-fused PAHs. beilstein-journals.org

Synthesis and Properties: A novel dicyclopenta-fused peropyrene derivative was synthesized through a one-pot, palladium-catalyzed four-fold alkyne annulation. beilstein-journals.orgbeilstein-journals.org The process involves a twofold [3+2] cyclopentannulation followed by a twofold [4+2] benzannulation. beilstein-journals.orgbeilstein-journals.org X-ray crystallography confirmed that the resulting molecule has a twisted geometry due to steric hindrance. beilstein-journals.orgbeilstein-journals.org

This dicyclopenta-fused peropyrene exhibits a narrow optical energy gap of 1.78 eV and a lower LUMO energy level compared to the parent peropyrene. beilstein-journals.orgbeilstein-journals.org Cyclic voltammetry estimated the HOMO/LUMO energy levels to be -5.37 eV and -3.80 eV, respectively, resulting in an electrochemical energy gap of 1.57 eV. beilstein-journals.org Theoretical calculations suggest the structure consists of an aromatic peropyrene core with two slightly antiaromatic peri-fused five-membered rings. beilstein-journals.orgbeilstein-journals.org

PropertyValueMethod
Optical Energy Gap1.78 eVUV-Vis Spectroscopy beilstein-journals.org
Electrochemical Energy Gap1.57 eVCyclic Voltammetry beilstein-journals.org
HOMO Energy Level-5.37 eVCyclic Voltammetry beilstein-journals.org
LUMO Energy Level-3.80 eVCyclic Voltammetry beilstein-journals.org

Dicyclopenta-fused Tetracenes (e.g., Dicyclopenta[de,mn]tetracene)

The synthesis and properties of dicyclopenta-fused tetracenes have been a subject of scientific inquiry, leading to the creation of novel cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). These compounds are of interest for their potential as electron-accepting materials.

A notable example is the synthesis of 2,8-bis(trimethylsilyl)dicyclopenta[de,mn]tetracene. acs.org This compound was prepared through a one-pot, palladium-catalyzed cross-coupling reaction between (trimethylsilyl)acetylene and 5,11-dibromotetracene. acs.org The trimethylsilyl (B98337) groups on this dicyclopenta-fused tetracene serve as functional handles, allowing for further chemical modifications. For instance, they can be selectively converted to bromides using N-bromosuccinimide, creating a versatile precursor for subsequent metal-catalyzed cross-coupling reactions. acs.org

Another significant development in this area is the synthesis of a stable mesityl-substituted dicyclopenta-peri-tetracene derivative, specifically Dicyclopenta[4,3,2,1-cde:4',3',2',1'-pqr]-peri-tetracene. researcher.lifenih.govresearcher.life This was achieved via a stepwise formylation and intramolecular cyclization at the bay regions of a dihydro-peri-tetracene precursor, followed by oxidative dehydrogenation. researcher.lifenih.govresearcher.life This particular derivative exhibits remarkable stability under ambient conditions and possesses an open-shell singlet diradical ground state and global antiaromaticity. researcher.lifenih.govresearcher.life X-ray crystallographic analysis of its dication revealed a unique beilstein-journals.organnulene-within- harvard.eduannulene global aromatic structure. researcher.liferesearcher.life In contrast, its dianion has a closed-shell singlet ground state. researcher.lifenih.govresearcher.life

Functionalized Derivatives and Their Electronic Properties

The functionalization of dicyclopenta-fused PAHs has been a key strategy for tuning their electronic properties. By introducing various substituent groups, researchers can modulate characteristics such as optical bandgaps and redox potentials.

Research into a functionalized derivative of dicyclopenta[de,mn]tetracene has demonstrated its potential as an electron acceptor. acs.org Specifically, an ethynylated derivative was synthesized via a Sonogashira cross-coupling reaction. acs.org This functionalization resulted in a highly conjugated system between the dicyclopenta-fused tetracene core and the phenylacetylene (B144264) substituents. acs.org This increased conjugation led to a significant bathochromic shift in the absorption spectrum and a low optical bandgap of 1.51 eV. acs.org Furthermore, this derivative displayed two reversible reductions, highlighting its electron-accepting capabilities. acs.org

In a related context, the study of a dicyclopenta-fused peropyrene derivative provides further insight into the electronic properties of such systems. This compound, synthesized through a palladium-catalyzed four-fold alkyne annulation, exhibits a narrow optical energy gap of 1.78 eV. Cyclic voltammetry analysis revealed that it undergoes one reversible oxidation and four reduction waves, indicating its ability to both accept and donate electrons. The introduction of functional groups can also influence the electrochemical behavior of the parent pyrene structure. For instance, the onset oxidation potentials of pyrene derivatives have been shown to correlate with the highest occupied molecular orbital (HOMO) energy levels of the molecules.

The electronic properties of these functionalized derivatives are summarized in the table below.

CompoundOptical Bandgap (eV)Oxidation Potentials (V vs. reference)Reduction Potentials (V vs. reference)
Ethynylated Dicyclopenta[de,mn]tetracene derivative1.51Not ReportedTwo reversible reductions
Dicyclopenta-fused peropyrene derivative1.781.12 (E1/2ox vs Ag/AgCl)-0.65, -0.92, -1.15, -1.37 (E1/2red vs Ag/AgCl)

Emerging Research Directions and Potential As Advanced Research Probes

Development as Electron Acceptors in Organic Electronics Research

The pursuit of high-performance organic electronic devices has led researchers to explore novel molecular structures that can function as efficient electron acceptors. Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs), including dicyclopenta[cd,mn]pyrene and its isomers, have emerged as promising candidates. These all-carbon acceptor motifs are distinct from traditional acceptors which typically rely on heteroatoms or pi-electron withdrawing groups. wiley.com The electron-accepting capability of CP-PAHs stems from their ability to form stable 4n+2 cyclopentadienyl (B1206354) anions upon reduction. wiley.comrsc.org

Research into related dicyclopentapyrene isomers has demonstrated their potential in donor-acceptor copolymers, which are crucial components in organic photovoltaics and other electronic devices. rsc.org For instance, copolymers incorporating dicyclopenta[cd,jk]pyrene (B15184370) acceptor units have been synthesized. rsc.orgrsc.org These materials exhibit reduced band gaps, a desirable characteristic for absorbing a broader range of the solar spectrum. rsc.org The unique CP-PAH character of the acceptor unit provides access to low-lying lowest unoccupied molecular orbital (LUMO) levels, a feature traditionally achieved only with monomers containing heteroatoms. rsc.org

Studies on donor-acceptor copolymers using dicyclopenta[cd,jk]pyrene and dicyclopenta[cd,lm]perylene (B13018196) acceptor units have shown that these materials have broad light absorption in the visible region with band gaps ranging from 1.38–1.85 eV. wiley.comchemrxiv.org The LUMO levels for pyrene-based copolymers were found to be between -3.2 eV and -3.4 eV. wiley.com The ability to tune the optical and electronic properties by pairing these acceptors with various donor units highlights their versatility. wiley.comchemrxiv.org Furthermore, a dicyclopenta-fused peropyrene derivative was shown to have a decreased LUMO energy level and a low energy gap of 1.78 eV, demonstrating fullerene-like electron-accepting behavior. beilstein-journals.orgacs.orgbeilstein-journals.org This body of work underscores the potential of dicyclopentapyrenes as a functional class of electron acceptors for advanced organic electronic applications. acs.org

Electrochemical Properties of a Dicyclopenta-fused Peropyrene Derivative

PropertyValueReference
Half-Wave Oxidation Potential (E1/2ox vs Ag/AgCl)1.12 V beilstein-journals.org
Half-Wave Reduction Potentials (E1/2red vs Ag/AgCl)-0.65 V, -0.92 V, -1.15 V, -1.37 V beilstein-journals.org
HOMO Energy Level-5.37 eV beilstein-journals.org
LUMO Energy Level-3.80 eV beilstein-journals.org
Electrochemical Energy Gap (EgEC)1.57 eV beilstein-journals.org
Optical Energy Gap (Egopt)1.78 eV beilstein-journals.org

Contributions to Advanced Materials Science Research

The synthesis and study of this compound and its isomers are significant contributions to advanced materials science. The development of novel synthetic routes allows for the creation of complex, π-extended systems with tailored properties. nih.gov Traditionally, the synthesis of dicyclopenta-fused pyrenes relied on flash vacuum pyrolysis under harsh conditions, often resulting in low yields. beilstein-journals.org More recent methodologies, such as palladium-catalyzed cycloaromatization and annulation, have proven to be more efficient. beilstein-journals.orgbeilstein-journals.orgnih.gov A nonpyrolysis synthesis of this compound was achieved in high yield via a two-fold cycloaromatization, a method that also allows for the facile introduction of various substituents and efficient extension of the molecular backbone. nih.gov

These synthetic advancements are crucial for building larger and more complex cyclopenta-fused PAHs. beilstein-journals.orgbeilstein-journals.org For example, a novel dicyclopenta-fused peropyrene was synthesized through a palladium-catalyzed four-fold alkyne annulation. beilstein-journals.orgbeilstein-journals.org Such complex structures are of interest for their potential applications in optoelectronics. beilstein-journals.org The ability to create donor-acceptor copolymers using dicyclopentapyrene building blocks opens pathways to new polymeric materials with reduced band gaps, suitable for electronic devices. wiley.comrsc.org These synthetic strategies provide access to unique hydrocarbon acceptor monomers, expanding the toolbox for materials scientists designing next-generation organic electronics. rsc.org

Utility as Probes for Fundamental Polycyclic Aromatic Hydrocarbon Studies

This compound and its isomers serve as important models for investigating the fundamental properties of non-alternant polycyclic aromatic hydrocarbons. uu.nl The fusion of five-membered rings to an aromatic core like pyrene (B120774) induces significant changes in electronic structure, stability, and aromaticity, providing a rich area for theoretical and experimental study.

Spectroscopic studies further probe the nature of these molecules. Fluorescence quenching experiments with nitromethane (B149229) and cetylpyridinium (B1207926) cation (CPy+) have been used to classify dicyclopentapyrenes. tandfonline.comresearchgate.net Because these agents selectively quench the fluorescence of alternant PAHs, the effective quenching observed for the three dicyclopentapyrene isomers, including this compound, suggests that the perimeter double bonds in their five-membered rings are more alkenic than aromatic in nature. tandfonline.com this compound has also been identified and characterized in combustion effluents, contributing to the understanding of PAH formation in high-temperature processes. researchgate.net The synthesis and characterization of these compounds provide valuable experimental data, such as NMR spectra, that can be compared with theoretical calculations to refine computational models of complex aromatic systems. datapdf.com

1H and 13C NMR Data for this compound (in CDCl3)

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Reference
1H8.44d, J = 7.7 datapdf.com
8.30s datapdf.com
8.11s datapdf.com
7.99t, J = 7.7 datapdf.com
7.49d, J = 5.0 datapdf.com
7.20d, J = 5.0 datapdf.com
13C138.5- datapdf.com
135.6- datapdf.com
134.9- datapdf.com
132.6- datapdf.com
131.4- datapdf.com
127.9- datapdf.com
126.9- datapdf.com
126.4- datapdf.com
125.6- datapdf.com
120.0- datapdf.com
118.6- datapdf.com
114.6- datapdf.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.